An In-depth Technical Guide to the Synthesis and Properties of 4-Methyl-4-phenylpentan-2-ol
An In-depth Technical Guide to the Synthesis and Properties of 4-Methyl-4-phenylpentan-2-ol
This guide provides a comprehensive technical overview of 4-methyl-4-phenylpentan-2-ol, a tertiary alcohol with applications in the fragrance and cosmetic industries. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and characterization of this compound, grounded in established chemical principles and methodologies.
Introduction
4-Methyl-4-phenylpentan-2-ol (CAS No. 2035-93-0) is a chiral organic compound that presents as a colorless to pale yellow liquid at room temperature.[1] Its molecular structure, featuring a phenyl group and a tertiary alcohol, contributes to its characteristic floral scent, making it a valuable ingredient in fragrance formulations.[2] Beyond its olfactory properties, this compound is also recognized for its potential as a safe and effective antibacterial agent in deodorant applications.[2] This guide will elucidate the primary synthetic route to 4-methyl-4-phenylpentan-2-ol, detail its physicochemical and spectral properties, and discuss its known applications.
Synthesis of 4-Methyl-4-phenylpentan-2-ol via the Grignard Reaction
The most direct and widely employed method for the synthesis of 4-methyl-4-phenylpentan-2-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. In this specific synthesis, methylmagnesium bromide (a Grignard reagent) reacts with 4-phenyl-2-pentanone.
Underlying Principles of the Grignard Reaction
The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbonyl carbon of 4-phenyl-2-pentanone is electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds in two key stages: the nucleophilic addition of the Grignard reagent to the ketone, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.
To ensure a successful reaction, it is imperative to conduct the synthesis under strictly anhydrous (water-free) conditions. Grignard reagents are highly basic and will react readily with any protic source, such as water, which would quench the reagent and reduce the yield of the desired product.[3]
Experimental Workflow: Grignard Synthesis
Caption: Experimental workflow for the Grignard synthesis of 4-Methyl-4-phenylpentan-2-ol.
Detailed Step-by-Step Protocol
Materials:
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Magnesium turnings
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Anhydrous diethyl ether
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Methyl bromide (or methyl iodide)
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4-phenyl-2-pentanone
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware for anhydrous reactions (flame-dried)
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Separatory funnel
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Rotary evaporator
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Fractional distillation apparatus
Procedure:
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Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Add anhydrous diethyl ether to cover the magnesium. A solution of methyl bromide in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the magnesium has reacted. The resulting gray-black solution is the methylmagnesium bromide Grignard reagent.
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Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4-phenyl-2-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
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Workup: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This will protonate the magnesium alkoxide intermediate and precipitate magnesium salts.
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Extraction and Drying: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 4-methyl-4-phenylpentan-2-ol.[4][5]
Physicochemical and Spectral Properties
A comprehensive understanding of the physicochemical and spectral properties of 4-methyl-4-phenylpentan-2-ol is crucial for its characterization and quality control.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2035-93-0 | |
| Molecular Formula | C₁₂H₁₈O | [1] |
| Molecular Weight | 178.27 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 132-133 °C at 17 Torr | |
| Density | 0.960 g/cm³ at 25 °C | |
| Refractive Index | 1.504 | |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are:
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δ 7.2-7.4 (m, 5H): Aromatic protons of the phenyl group.
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δ 3.8-4.0 (m, 1H): Methine proton at the C2 position (CH-OH).
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δ 1.8-2.0 (m, 2H): Methylene protons at the C3 position (-CH₂-).
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δ 1.6 (s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton can vary depending on concentration and solvent.
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δ 1.3 (s, 6H): Methyl protons of the two methyl groups at the C4 position.
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δ 1.2 (d, 3H): Methyl protons of the methyl group at the C2 position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The expected chemical shifts (δ) in ppm are:
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δ 147-149: Quaternary aromatic carbon (C-ipso).
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δ 128-129: Aromatic CH carbons (C-meta).
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δ 126-127: Aromatic CH carbons (C-ortho).
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δ 125-126: Aromatic CH carbon (C-para).
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δ 68-70: Carbon bearing the hydroxyl group (C2).
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δ 50-52: Methylene carbon (C3).
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δ 38-40: Quaternary carbon (C4).
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δ 29-31: Methyl carbons at C4.
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δ 23-25: Methyl carbon at C2.[6]
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would include the loss of a methyl group (m/z = 163), loss of a water molecule (m/z = 160), and cleavage of the C2-C3 bond.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands:
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Broad peak around 3400 cm⁻¹: O-H stretching of the alcohol.
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Peaks around 3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
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Peaks around 2850-2970 cm⁻¹: C-H stretching of the aliphatic groups.
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Peaks around 1600 and 1495 cm⁻¹: C=C stretching of the aromatic ring.
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Peak around 1100-1150 cm⁻¹: C-O stretching of the tertiary alcohol.
Potential Side Reactions and Purification Strategies
The primary side reaction of concern during the Grignard synthesis is the formation of biphenyl, which arises from the coupling of the Grignard reagent with any unreacted methyl bromide. This can be minimized by the slow addition of the alkyl halide during the formation of the Grignard reagent and by maintaining a moderate reaction temperature.[3]
Another potential side reaction is the enolization of the starting ketone, 4-phenyl-2-pentanone, by the Grignard reagent acting as a base. This would lead to the recovery of unreacted starting material after workup. Using a highly reactive Grignard reagent and low temperatures can help to favor the desired nucleophilic addition over enolization.
Purification of the final product is typically achieved through fractional distillation under reduced pressure.[4][5] This technique is effective for separating liquids with close boiling points and is well-suited for removing any unreacted starting materials or lower-boiling side products.[7]
Applications and Biological Activity
The primary application of 4-methyl-4-phenylpentan-2-ol is in the fragrance and cosmetic industries.[2] Its floral and green scent profile makes it a desirable component in perfumes and other scented products.
Of particular interest to the drug development community is its reported antibacterial activity. It is marketed as a safe and effective ingredient for deodorant applications, suggesting activity against common skin bacteria.[2] While detailed studies on its mechanism of action and spectrum of activity are not widely available in the public domain, its structural features may warrant further investigation for broader antimicrobial applications.
A search of publicly available toxicological databases did not yield specific in-vitro cytotoxicity data for 4-methyl-4-phenylpentan-2-ol. However, related compounds such as 4-methylpentan-2-ol have been shown to have low acute toxicity.[8] As with any chemical, appropriate safety precautions should be taken during handling.
Conclusion
4-Methyl-4-phenylpentan-2-ol is a valuable specialty chemical with established applications in the fragrance industry and emerging potential as an antibacterial agent. Its synthesis via the Grignard reaction is a robust and well-understood process. This guide has provided a detailed protocol for its synthesis, a comprehensive overview of its physicochemical and spectral properties, and a discussion of its current applications. For researchers and professionals in drug development, the antibacterial properties of this molecule may present an interesting starting point for further investigation and derivatization to explore novel therapeutic agents.
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